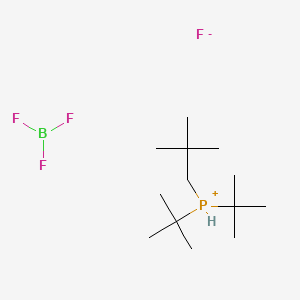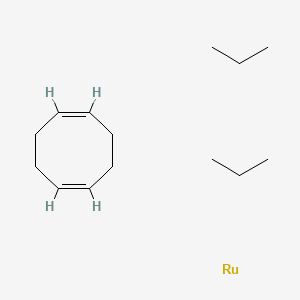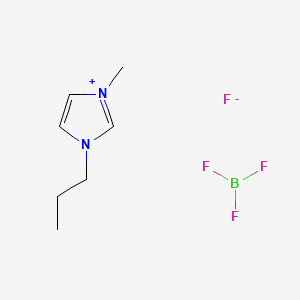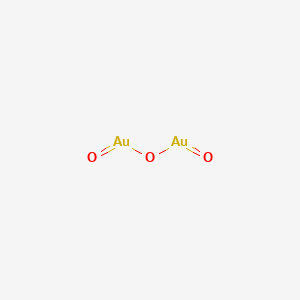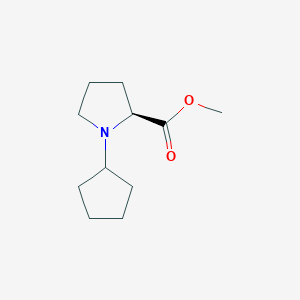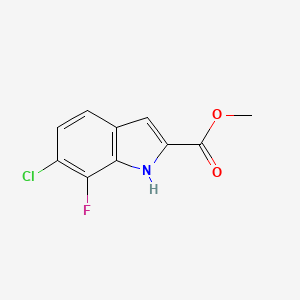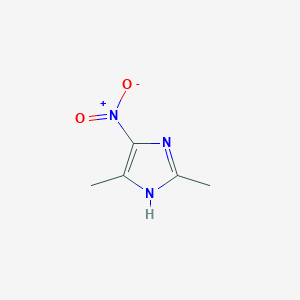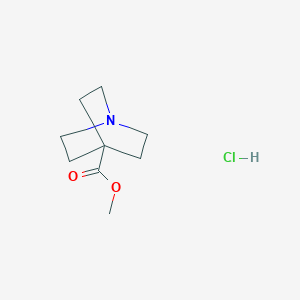
Methyl quinuclidine-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl quinuclidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a quinuclidine derivative, which is a bicyclic amine with a nitrogen atom in the bridgehead position
準備方法
Synthetic Routes and Reaction Conditions
Methyl quinuclidine-4-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the alkylation of quinuclidine with methyl chloroformate, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl quinuclidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidine-4-carboxylic acid.
Reduction: Reduction reactions can convert it to quinuclidine-4-methanol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinuclidine nitrogen or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinuclidine-4-carboxylic acid.
Reduction: Quinuclidine-4-methanol.
Substitution: Various N-substituted quinuclidine derivatives.
科学的研究の応用
Methyl quinuclidine-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its quinuclidine core.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of methyl quinuclidine-4-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, as an anticholinesterase agent, it inhibits the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is mediated through the binding of the quinuclidine moiety to the active site of the enzyme, blocking its activity.
類似化合物との比較
Methyl quinuclidine-4-carboxylate hydrochloride can be compared with other quinuclidine derivatives such as:
Quinuclidine-3-carboxylate: Similar structure but with the carboxylate group at a different position.
Quinuclidine-4-carboxylic acid: The non-methylated version of the compound.
N-methylquinuclidine: A derivative with a methyl group on the nitrogen atom.
These compounds share the quinuclidine core but differ in their functional groups and positions, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications.
特性
IUPAC Name |
methyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-2-5-10(6-3-9)7-4-9;/h2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOADHFFPLFHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCN(CC1)CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
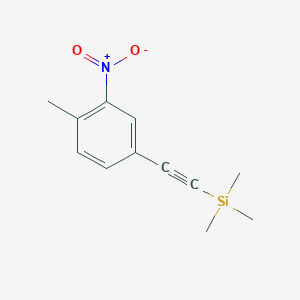
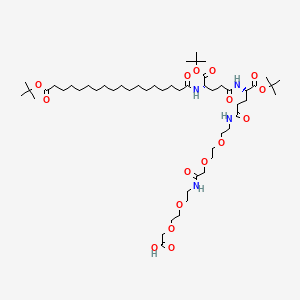
![Ethyl 1-isopropyl-1H-pyrazolo[3,4-B]pyridine-6-carboxylate](/img/structure/B8245089.png)
![3-(Tributylstannyl)imidazo[1,2-A]pyrazine](/img/structure/B8245097.png)
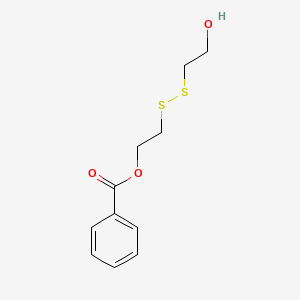
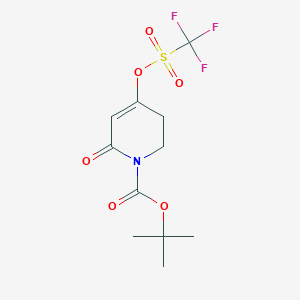
![8-Bromo-3-(3-bromopyridin-2-YL)imidazo[1,5-A]pyridine](/img/structure/B8245128.png)
